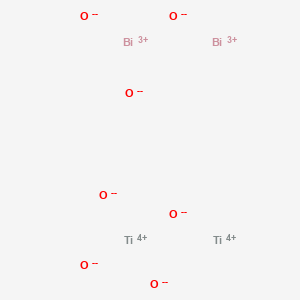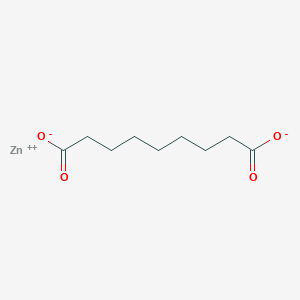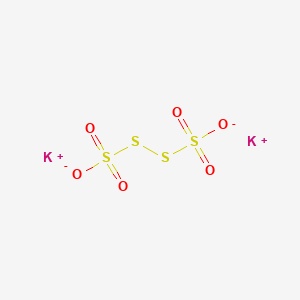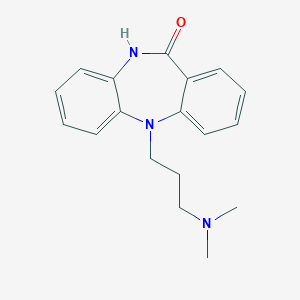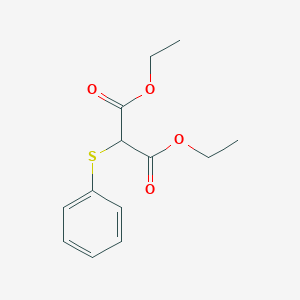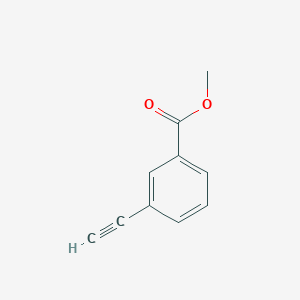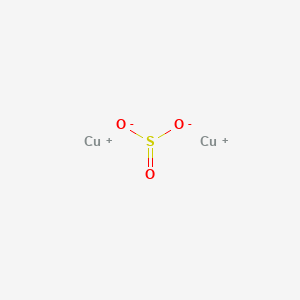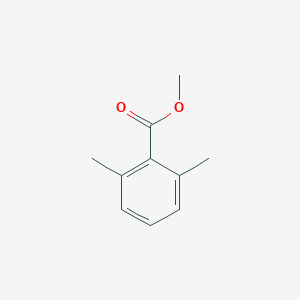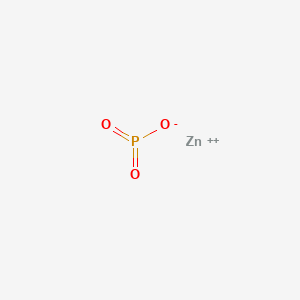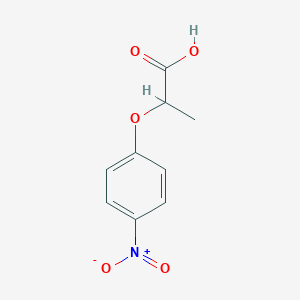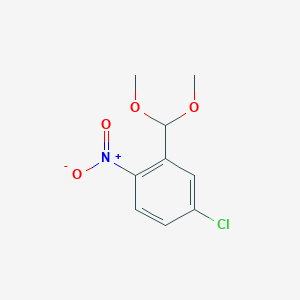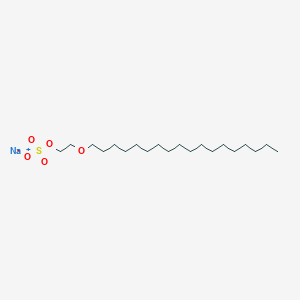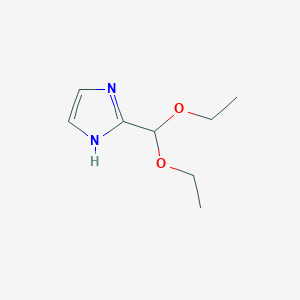
2-(Diethoxymethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethoxymethyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEMI and has been found to have several unique properties that make it an attractive option for use in various laboratory experiments. In
Mécanisme D'action
The mechanism of action of DEMI is not fully understood. However, it is believed that DEMI acts as a Lewis acid catalyst in various organic reactions. DEMI has been found to be highly reactive towards various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEMI have not been extensively studied. However, it has been found that DEMI is relatively non-toxic and does not have any significant adverse effects on the human body. DEMI has also been found to be stable under various conditions and can be stored for extended periods without any significant degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DEMI in laboratory experiments is its high reactivity towards various nucleophiles. DEMI is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using DEMI is its high cost compared to other reagents. DEMI is also relatively unstable in the presence of moisture and air and requires careful handling to prevent degradation.
Orientations Futures
There are several potential future directions for research on DEMI. One area of research could be the development of new synthetic routes for DEMI that are more cost-effective and efficient. Another area of research could be the development of new applications for DEMI in various organic reactions. Additionally, further studies could be conducted to better understand the mechanism of action of DEMI and its potential biochemical and physiological effects.
Conclusion:
In conclusion, DEMI is a chemical compound that has several potential applications in scientific research. Its high reactivity towards various nucleophiles makes it an attractive option for use in various laboratory experiments. Further research is needed to fully understand the mechanism of action of DEMI and its potential biochemical and physiological effects. However, DEMI has already shown promising results in various organic reactions and has the potential to be a valuable reagent in the field of organic chemistry.
Méthodes De Synthèse
The synthesis of DEMI involves the reaction of 2-amino-1H-imidazole with paraformaldehyde and diethyl ether. This reaction results in the formation of DEMI, which can be further purified using various techniques such as recrystallization, column chromatography, and distillation. The purity of DEMI can be determined using spectroscopic techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
DEMI has been found to have several potential applications in scientific research. One of the primary uses of DEMI is in the synthesis of various organic compounds. DEMI can be used as a reagent in the synthesis of various heterocyclic compounds such as imidazoles, pyrazoles, and triazoles. DEMI has also been used as a catalyst in various organic reactions such as the synthesis of esters, amides, and nitriles.
Propriétés
Numéro CAS |
13750-84-0 |
|---|---|
Nom du produit |
2-(Diethoxymethyl)-1H-imidazole |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(diethoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-9-5-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
GDYWVVQIJJWUFA-UHFFFAOYSA-N |
SMILES |
CCOC(C1=NC=CN1)OCC |
SMILES canonique |
CCOC(C1=NC=CN1)OCC |
Autres numéros CAS |
13750-84-0 |
Synonymes |
2-(Diethoxymethyl)-1H-imidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



